molecular formula C41H44N4O10S B8198293 Lurbinectedin-d3

Lurbinectedin-d3

Cat. No.: B8198293
M. Wt: 787.9 g/mol
InChI Key: YDDMIZRDDREKEP-JKBMFYPJSA-N
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Description

Lurbinectedin-d3 is a synthetic derivative of the marine-derived compound ecteinascidin, specifically designed for its potential antineoplastic activity. It is structurally similar to lurbinectedin, a chemotherapeutic agent used in the treatment of metastatic small-cell lung cancer. This compound is characterized by its ability to bind to DNA and disrupt the transcription process, leading to cell cycle arrest and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lurbinectedin-d3 involves multiple steps, starting from small, common starting materials. The process requires twenty-six individual steps to produce the compound with an overall yield of 1.6%

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process is optimized for large-scale production, ensuring high purity and consistency of the final product. The key steps involve the use of advanced purification techniques to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Lurbinectedin-d3 undergoes several types of chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications.

Scientific Research Applications

Lurbinectedin-d3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lurbinectedin-d3 is structurally similar to trabectedin, another marine-derived antineoplastic agent. Both compounds share a common pentacyclic core, but this compound has a tetrahydro β-carboline moiety instead of the tetrahydroisoquinoline present in trabectedin . This structural difference enables this compound to exhibit increased antitumor activity compared to trabectedin .

Similar Compounds

    Trabectedin: Used in the treatment of soft tissue sarcoma and ovarian cancer.

    Ecteinascidin: The parent compound from which lurbinectedin and trabectedin are derived.

This compound stands out due to its enhanced DNA-binding properties and its ability to induce apoptosis more effectively than its analogs.

Properties

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-6'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1/i5D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDMIZRDDREKEP-JKBMFYPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC3=C2CCN[C@]34CS[C@H]5[C@H]6[C@H]7C8=C(C[C@H](N7C)[C@@H](N6[C@@H](COC4=O)C9=C1C(=C(C(=C59)OC(=O)C)C)OCO1)O)C=C(C(=C8O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O10S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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